molecular formula C6H11N3O2 B14628135 1-Methyl-2-(nitromethylidene)hexahydropyrimidine CAS No. 56611-80-4

1-Methyl-2-(nitromethylidene)hexahydropyrimidine

Katalognummer: B14628135
CAS-Nummer: 56611-80-4
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: ZSQOWZCJWILHLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2-(nitromethylidene)hexahydropyrimidine is a heterocyclic organic compound that features a six-membered ring containing nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(nitromethylidene)hexahydropyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a diamine with formaldehyde and a nitroalkene under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the hexahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-2-(nitromethylidene)hexahydropyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted hexahydropyrimidines, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-2-(nitromethylidene)hexahydropyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-2-(nitromethylidene)hexahydropyrimidine involves its interaction with specific molecular targets and pathways. The nitromethylidene group can participate in redox reactions, influencing cellular processes. Additionally, the hexahydropyrimidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hexahydropyrimidine: A parent compound with similar structural features but lacking the nitromethylidene group.

    Nitromethylidene derivatives: Compounds with similar functional groups but different ring structures.

Uniqueness

1-Methyl-2-(nitromethylidene)hexahydropyrimidine is unique due to the presence of both the hexahydropyrimidine ring and the nitromethylidene group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

56611-80-4

Molekularformel

C6H11N3O2

Molekulargewicht

157.17 g/mol

IUPAC-Name

1-methyl-2-(nitromethylidene)-1,3-diazinane

InChI

InChI=1S/C6H11N3O2/c1-8-4-2-3-7-6(8)5-9(10)11/h5,7H,2-4H2,1H3

InChI-Schlüssel

ZSQOWZCJWILHLO-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCNC1=C[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.